6-Bromo-2,4-dichlorophenylboronic acid
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Overview
Description
6-Bromo-2,4-dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2 and a molecular weight of 269.72 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and chlorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2,4-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a process where formally nucleophilic organic groups are transferred from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
Boronic acids, in general, are known for their stability and are often used in drug design due to their ability to form reversible covalent bonds with active site serine residues .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichlorophenylboronic acid typically involves the bromination and chlorination of phenylboronic acid derivatives. One common method is the direct bromination of 2,4-dichlorophenylboronic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichlorophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
6-Bromo-2,4-dichlorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic Acid: Similar structure but lacks the bromine substituent.
Phenylboronic Acid: Lacks both bromine and chlorine substituents.
3,4-Dichlorophenylboronic Acid: Chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
6-Bromo-2,4-dichlorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role .
Properties
IUPAC Name |
(2-bromo-4,6-dichlorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNZVKLHHQWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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